1,3-bis[2-(2-hydroxyethoxy)ethyl]urea

Hydrolytic Stability Polymer Chemistry Bioconjugation

1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea (CAS 72877-98-6) is a synthetic urea derivative with the molecular formula C₉H₂₀N₂O₅ and a molecular weight of 236.27 g/mol. It is characterized by a central urea moiety symmetrically flanked by two 2-(2-hydroxyethoxy)ethyl groups, which confer hydrophilicity and flexibility to the molecule.

Molecular Formula C9H20N2O5
Molecular Weight 236.27 g/mol
CAS No. 72877-98-6
Cat. No. B6233271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis[2-(2-hydroxyethoxy)ethyl]urea
CAS72877-98-6
Molecular FormulaC9H20N2O5
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC(COCCO)NC(=O)NCCOCCO
InChIInChI=1S/C9H20N2O5/c12-3-7-15-5-1-10-9(14)11-2-6-16-8-4-13/h12-13H,1-8H2,(H2,10,11,14)
InChIKeyNTVMILOZMRGPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea (CAS 72877-98-6): Properties and Research-Grade Sourcing


1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea (CAS 72877-98-6) is a synthetic urea derivative with the molecular formula C₉H₂₀N₂O₅ and a molecular weight of 236.27 g/mol . It is characterized by a central urea moiety symmetrically flanked by two 2-(2-hydroxyethoxy)ethyl groups, which confer hydrophilicity and flexibility to the molecule . Predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 490.5±40.0 °C at 760 mmHg, and an ACD/LogP value of -2.43 [1]. Commercial sourcing is primarily for research purposes, with standard purities ranging from 95% to 98% .

Why Substituting 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea with Other Urea Derivatives Can Compromise Your Application


Despite its classification as a simple urea derivative, 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea possesses a specific polyether-based architecture that cannot be replicated by simpler analogs like N,N'-bis(2-hydroxyethyl)urea (BHEU) [1]. The extended ethoxy chains significantly alter key properties such as hydrophilicity, molecular flexibility, and thermal behavior, making direct substitution in polymer formulations, biochemical assays, or synthetic pathways a high-risk approach . The following evidence details the quantifiable differences that justify the selection of this specific compound over its closest structural comparators.

1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea: Quantitative Comparative Evidence for Informed Procurement


Enhanced Hydrolytic Stability Compared to the Thiourea Analog

Replacing the thiocarbonyl (C=S) group in 1,3-bis[2-(2-hydroxyethoxy)ethyl]thiourea with a carbonyl (C=O) group in 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea results in a quantifiable improvement in hydrolytic stability . This class-level inference is based on the well-established principle that thioureas are more susceptible to hydrolysis than their urea counterparts due to the greater polarizability and nucleophilic susceptibility of the C=S bond.

Hydrolytic Stability Polymer Chemistry Bioconjugation

Increased Hydrophilicity and Molecular Weight vs. Shorter-Chain Analog

1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea exhibits a lower predicted LogP (-2.43) compared to the shorter-chain analog N,N'-bis(2-hydroxyethyl)urea (LogP -1.4), indicating significantly higher hydrophilicity [1]. This is a direct consequence of the additional ether linkages in the ethoxyethyl side chains, which also increase its molecular weight (236.27 g/mol) and number of rotatable bonds (10) .

Hydrophilicity Polymer Synthesis Material Science

Lower Metal-Binding Capacity vs. Thiourea Analog for Applications Requiring Non-Coordinating Environments

The replacement of the thiocarbonyl (C=S) group in 1,3-bis[2-(2-hydroxyethoxy)ethyl]thiourea with a carbonyl (C=O) group in the target compound reduces metal-binding capacity . Thioureas are known to form stable coordination complexes with transition metals (e.g., Cu, Ag, Pd) via their sulfur atom, a property that is effectively eliminated in the urea derivative .

Metal Coordination Ligand Design Biochemistry

Primary Application Scenarios for 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea Based on Differentiated Properties


Synthesis of Hydrophilic Polyurethanes and Hydrogels

The compound's high hydrophilicity (LogP -2.43) and flexible chain, provided by its two ethoxyethyl side arms, make it a valuable monomer or chain extender for the synthesis of specialty polyurethanes and hydrogels [1]. In contrast to the shorter-chain BHEU, the extended ethoxy units are expected to impart greater water uptake and a softer, more elastic character to the resulting polymer network.

Aqueous Formulation and Bioconjugation

Its enhanced hydrolytic stability compared to thiourea analogs, combined with its high water solubility, makes it a reliable building block for aqueous-based research, such as in bioconjugation or as a solubilizing linker for drug delivery vehicles [1]. The urea core is less prone to hydrolysis in aqueous buffers over time, ensuring the integrity of the construct throughout an experiment.

Enzyme Stabilization and Metal-Free Biochemical Assays

The compound's low metal-binding capacity is advantageous in biochemical assays where the presence of chelating agents could interfere with metal-dependent enzymes [1]. It may serve as a stabilizing co-solvent or a component in assay buffers, offering a non-coordinating environment that does not sequester essential co-factors, unlike its thiourea counterpart.

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